molecular formula C12H8ClNO2 B577525 4-(4-Chlorophenyl)picolinic acid CAS No. 1258612-04-2

4-(4-Chlorophenyl)picolinic acid

Cat. No.: B577525
CAS No.: 1258612-04-2
M. Wt: 233.651
InChI Key: STMWJUORSCVRKH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorophenyl group attached to the fourth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of phenylpicolinic acid.

    Substitution: Formation of various substituted picolinic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

    Picolinic acid: A parent compound with similar structural features but without the chlorophenyl group.

    Nicotinic acid: Another pyridinecarboxylic acid with different biological activities.

    Isonicotinic acid: Similar in structure but with the carboxyl group at a different position.

Uniqueness: 4-(4-Chlorophenyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound in various applications, distinguishing it from other pyridinecarboxylic acids .

Biological Activity

4-(4-Chlorophenyl)picolinic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a chlorophenyl group. This modification enhances its chemical reactivity and biological activity compared to parent compounds.

  • Chemical Formula : C11_{11}H8_{8}ClN1_{1}O2_{2}
  • Molecular Weight : 223.64 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The primary biological activity of this compound is attributed to its interaction with Zinc Finger Proteins (ZFPs) . These proteins play crucial roles in various cellular processes, including gene expression and signal transduction.

  • Binding Mechanism : The compound binds to ZFPs, disrupting their zinc-binding capability, which inhibits their function.
  • Biochemical Pathways : As a metabolite derived from tryptophan, it participates in several metabolic pathways that influence cellular homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown:

  • In Vitro Efficacy : The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies:

  • Cell Lines Tested : The compound has shown inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : In vitro studies report IC50 values ranging from 3.22 µM to 5.82 µM across different cell lines .
Cell LineIC50 (µM)
A5493.22
HeLa4.33
MCF-75.82

Case Studies

  • Antimicrobial Study : A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Anticancer Research : In a comparative study involving several picolinic acid derivatives, this compound exhibited superior activity against the HeLa cell line compared to other derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityNotable Features
Picolinic AcidModerateParent compound with limited activity
Nicotinic AcidVariesDifferent pharmacological profile
Isonicotinic AcidAntimicrobialStructural differences affect activity

Properties

IUPAC Name

4-(4-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWJUORSCVRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687306
Record name 4-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258612-04-2
Record name 4-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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